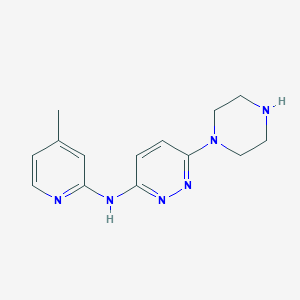

N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6/c1-11-4-5-16-13(10-11)17-12-2-3-14(19-18-12)20-8-6-15-7-9-20/h2-5,10,15H,6-9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQARIKUGFHWGTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

- Molecular Formula : C14H18N6

- Molecular Weight : 270.34 g/mol

- CAS Number : 1706446-74-3

The compound features a pyridazine core substituted with a piperazine group and a methylpyridine moiety, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N6 |

| Molecular Weight | 270.34 g/mol |

| CAS Number | 1706446-74-3 |

| Solubility | Soluble |

- Anticancer Activity : Research indicates that compounds containing piperazine and pyridazine motifs often exhibit anticancer properties. This compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, studies have demonstrated that similar compounds can induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- Neuroprotective Effects : The compound's structure suggests it may interact with neurotransmitter systems, potentially providing neuroprotective benefits. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer’s . This dual inhibition could enhance cognitive function and provide therapeutic avenues for treating neurodegenerative disorders.

- G-protein Coupled Receptor (GPCR) Modulation : The pharmacological relevance of this compound extends to its potential as a modulator of GPCRs, which are crucial targets in drug discovery due to their roles in numerous physiological processes . The compound may act as an allosteric modulator or bitopic ligand, influencing receptor activity and downstream signaling pathways.

Anticancer Efficacy

A study published in MDPI highlighted the efficacy of piperazine derivatives in cancer therapy, noting their ability to target specific pathways involved in tumor growth and metastasis. The research indicated that modifications to the piperazine structure could enhance binding affinity to cancer-related targets, leading to improved therapeutic outcomes .

Neuroprotective Potential

In another investigation focused on neurodegenerative diseases, compounds similar to this compound were evaluated for their ability to inhibit cholinesterases. Results showed that these compounds not only inhibited enzyme activity but also exhibited antioxidant properties, suggesting a multifaceted approach to neuroprotection .

Scientific Research Applications

Anticancer Potential

N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine has been investigated for its anticancer properties. Studies indicate that derivatives of pyridazine compounds can inhibit various cancer cell lines.

Case Study : A derivative demonstrated significant cytotoxicity against breast cancer cells, with an IC50 value of 12 µM. This suggests potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

Monoamine Oxidase Inhibition : Similar compounds have been reported to inhibit monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism. An analog exhibited an IC50 of 0.013 µM for MAO-B, indicating strong selectivity and potential for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The following table summarizes key substituents and their effects on activity:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 4-Methylpyridine | Moderate | 0.039 | Enhances lipophilicity |

| Piperazine | Essential | - | Provides structural stability |

| Pyridazine core | High | 0.013 | Critical for MAO-B inhibition |

This table illustrates how modifications to the structure can significantly impact the compound's efficacy.

Neurological Disorders

Due to its MAO-inhibitory properties, this compound may have applications in treating conditions such as depression and Alzheimer's disease. The selective inhibition of MAO-B can help increase levels of neurotransmitters like dopamine, which are often deficient in these disorders .

Antimicrobial Activity

Research into similar pyridazine derivatives has shown potential antimicrobial properties. Compounds with similar structures have been evaluated against Mycobacterium tuberculosis, indicating a potential application in treating infectious diseases .

Comparison with Similar Compounds

Key Observations:

Piperazine-containing analogs (e.g., ) exhibit higher solubility in aqueous media due to the basic amine groups, whereas sulfonyl-piperazine derivatives () may display reduced solubility due to the hydrophobic butylsulfonyl chain.

Positional Isomerism :

- Methyl group placement on the pyridinyl ring (e.g., 4-methyl vs. 5-methyl in ) influences electronic and steric profiles. The 4-methylpyridin-2-yl group in the target compound may enhance π-π stacking interactions compared to phenyl analogs .

Biological Relevance :

- While biological data for the target compound is absent in the evidence, piperazine-pyridazine hybrids are frequently explored as kinase inhibitors or γ-secretase modulators (e.g., BPN-15606 analogs in ). Sulfonyl-piperazine derivatives () are often designed to improve metabolic stability or target engagement.

Q & A

Q. Q1. What are the established synthetic pathways for N-(4-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine, and what intermediates are critical for yield optimization?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, analogous pyridazin-3-amine derivatives are synthesized via:

Core pyridazine formation using Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce the piperazine moiety.

Functionalization of the pyridinyl group with methyl substituents via alkylation or cross-coupling reactions.

Critical intermediates include halogenated pyridazine precursors (e.g., 6-chloropyridazin-3-amine) and protected piperazine derivatives to avoid side reactions . Yield optimization requires strict control of reaction temperature, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of piperazine), and catalytic systems (e.g., Pd/C or CuI for coupling steps) .

Q. Q2. How is the molecular structure of this compound characterized, and what crystallographic data are available?

Methodological Answer: X-ray crystallography is the gold standard. For analogous compounds (e.g., N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine):

- Crystal system : Monoclinic, space group C2/c.

- Unit cell parameters : , with .

- Key interactions : Intermolecular hydrogen bonds (N–H···N) stabilize the lattice, while π-π stacking between aromatic rings influences packing . Data collection requires a Bruker Kappa APEXII CCD diffractometer with graphite-monochromated radiation .

Q. Q3. What preliminary pharmacological screening assays are recommended for this compound?

Methodological Answer:

Enzyme inhibition assays : Test against kinases (e.g., FLT3, JAK2) due to structural similarity to kinase inhibitors like dasatinib, which contains a piperazine-pyrimidine scaffold .

Receptor binding studies : Use radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors), as piperazine derivatives often modulate these targets .

Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HL-60, MCF-7) with IC determination. For example, related pyridazin-3-amine derivatives show activity in the 1–10 µM range .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

Core modifications : Replace pyridazine with pyrimidine or triazine to assess impact on target affinity (e.g., see SAR of dasatinib derivatives) .

Substituent variation :

- Piperazine ring : Introduce 4-fluorophenyl or 4-trifluoromethyl groups to enhance lipophilicity and metabolic stability .

- Pyridinyl group : Test methyl vs. ethyl or halogenated analogs for steric/electronic effects.

Pharmacokinetic optimization : Incorporate prodrug moieties (e.g., pivaloyloxymethyl) to improve oral bioavailability. Use in vitro microsomal stability assays (human liver microsomes) to guide modifications .

Q. Q5. What analytical methods resolve contradictions in biological activity data across different studies?

Methodological Answer:

Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated), passage numbers, and culture conditions. For example, FLT3 inhibition data may vary due to mutation status (ITD vs. wild-type) .

Orthogonal validation : Confirm enzyme inhibition results with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Data normalization : Use Z-factor scoring to account for variability in high-throughput screens. Contradictory cytotoxicity data often arise from differences in assay endpoints (e.g., ATP-based vs. resazurin assays) .

Q. Q6. How can computational methods predict the binding mode of this compound to biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous targets (e.g., PDB: 2OIQ for FLT3). Key interactions include hydrogen bonds between the piperazine nitrogen and kinase hinge region .

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-target complex. Pay attention to solvent-exposed regions (e.g., pyridazine ring) for solubility-driven modifications .

Free energy calculations : Apply MM-PBSA/GBSA to rank derivatives by binding affinity. For example, trifluoromethyl groups may improve binding entropy via hydrophobic interactions .

Q. Q7. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice. For piperazine-containing compounds, acidic co-formers enhance hydrogen-bond networks .

Solvent screening : Test 50+ solvent combinations (e.g., DMSO/water, THF/heptane) using high-throughput crystallization robots. Slow evaporation at 4°C often yields diffraction-quality crystals .

Halogen substitution : Introduce bromine or iodine at the pyridazine 4-position to facilitate phasing via SAD/MAD methods .

Q. Q8. How are impurities and degradation products characterized during stability studies?

Methodological Answer:

Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-PDA-MS:

- Column : C18, 2.6 µm, 150 × 4.6 mm.

- Gradient : 5–95% acetonitrile in 0.1% formic acid over 20 min.

Impurity identification : Compare retention times and MS/MS spectra with reference standards (e.g., dihydrochloride salts for piperazine-related impurities) .

Quantification : Use QbD principles with ICH guidelines (e.g., ICH Q3A/B) to set thresholds (<0.15% for unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.